2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid
Overview
Description
2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid is a useful research compound. Its molecular formula is C13H19NO6 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid is the Epidermal Growth Factor Receptor (EGFR). EGFR is a small tyrosine kinase that plays a crucial role in the signaling pathway, influencing cell growth and survival .
Mode of Action
This compound interacts with its target, EGFR, by inhibiting its activity. This inhibition prevents the downstream signaling cascade that promotes cell proliferation and survival .
Biochemical Pathways
The compound this compound affects the EGFR signaling pathway. By inhibiting EGFR, it disrupts the downstream effects of this pathway, which include cell growth, proliferation, and survival .
Pharmacokinetics
The compound’s molecular weight (34981) and its solubility in organic solvents suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation. By blocking EGFR, the compound can inhibit the growth of cells, particularly those in non-small cell lung cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .
Biochemical Analysis
Biochemical Properties
It is known to be used in organic synthesis, particularly in coupling reactions . It can also serve as an intermediate in the synthesis of other organic compounds .
Molecular Mechanism
It is known to be an intermediate in the synthesis of Erlotinib, a selective epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitor and antineoplastic agent
Properties
IUPAC Name |
2-amino-4,5-bis(2-methoxyethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6/c1-17-3-5-19-11-7-9(13(15)16)10(14)8-12(11)20-6-4-18-2/h7-8H,3-6,14H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJDMSWRGMPHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)C(=O)O)N)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629923 | |
Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
574738-66-2 | |
Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574738-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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